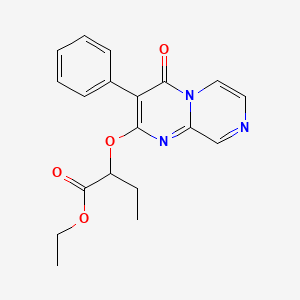
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate is a synthetic organic compound that belongs to the class of pyrazino[1,2-a]pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrazino[1,2-a]pyrimidine core fused with a phenyl group and an ethyl butyrate moiety
Vorbereitungsmethoden
The synthesis of Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate typically involves multiple steps. One common synthetic route includes the condensation of aminopyrazine with triethyl methanetricarboxylate to form ethyl 2-hydroxy-4-oxo-4H-pyrazino[1,2-a]pyrimidine-3-carboxylate . This intermediate is then further reacted with appropriate reagents to introduce the phenyl and butyrate groups, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and pathways. For instance, derivatives of pyrazino[1,2-a]pyrimidine have been investigated for their cytotoxic activities against cancer cell lines . Additionally, its unique structure makes it a valuable tool for molecular modeling and drug design studies.
Wirkmechanismus
The mechanism of action of Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some pyrazino[1,2-a]pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of the enzyme, forming essential hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate can be compared to other pyrazino[1,2-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and functional groups. The unique combination of the phenyl and butyrate groups in this compound contributes to its distinct chemical properties and biological activities. Other similar compounds include ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate , which also features a pyrimidine core but with different substituents.
Eigenschaften
CAS-Nummer |
21271-35-2 |
|---|---|
Molekularformel |
C19H19N3O4 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
ethyl 2-(4-oxo-3-phenylpyrazino[1,2-a]pyrimidin-2-yl)oxybutanoate |
InChI |
InChI=1S/C19H19N3O4/c1-3-14(19(24)25-4-2)26-17-16(13-8-6-5-7-9-13)18(23)22-11-10-20-12-15(22)21-17/h5-12,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
LVLSCICZUSWWCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OCC)OC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)
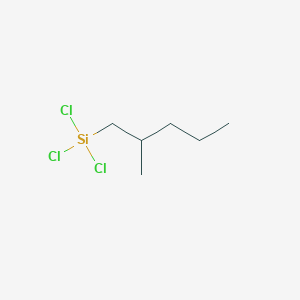
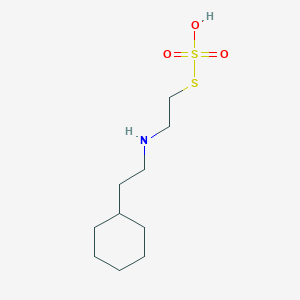
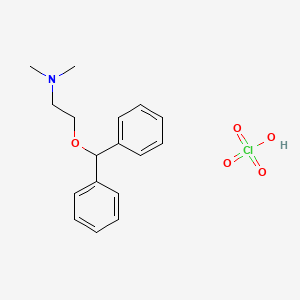
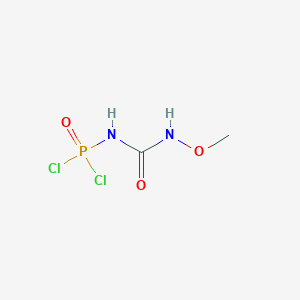

![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
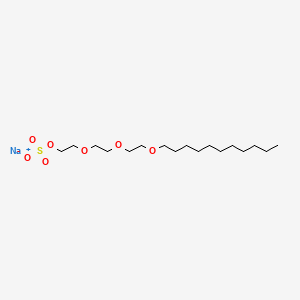



![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)

